The Emergence of a Pleiotropic Cytokine: A Technical History of Growth Differentiation Factor 15
The Emergence of a Pleiotropic Cytokine: A Technical History of Growth Differentiation Factor 15
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery and Foundational Characterization of Growth Differentiation Factor 15 (GDF15).
Introduction
Growth Differentiation Factor 15 (GDF15), a divergent member of the transforming growth factor-beta (TGF-β) superfamily, has emerged as a critical signaling molecule in a vast array of physiological and pathological processes.[1] Initially identified through independent lines of inquiry in the late 1990s, its discovery was a testament to the power of molecular biology techniques aimed at identifying differentially expressed genes in activated macrophages and other cellular contexts.[2][3] This technical guide provides a comprehensive overview of the seminal discoveries and the history of GDF15, with a focus on the experimental methodologies, quantitative data from foundational studies, and the early understanding of its signaling pathways.
A Multifaceted Discovery: The Many Names of GDF15
The discovery of GDF15 was not a singular event but rather a confluence of independent research efforts, each bestowing a different name upon the same molecule. This led to a period of disparate nomenclature before a unified identity was established.
| Timeline of Discovery and Nomenclature | Research Group/Lead Author | Context of Discovery | Original Name | Year |
| 1997 | Bootcov et al. | Subtraction cloning of genes upregulated in activated human macrophages.[3] | Macrophage Inhibitory Cytokine-1 (MIC-1) | 1997 |
| 1997 | Lawton et al. | Screening of a human placenta cDNA library.[4] | Placental Transforming Growth Factor-Beta (PTGFB) | 1997 |
| 1997 | Hromas et al. | Identification of novel TGF-β superfamily members in the placenta.[2] | Placental Bone Morphogenetic Protein (PLAB) | 1997 |
| 1998 | Paralkar et al. | Cloning of novel factors from prostate tissue. | Prostate Derived Factor (PDF) | 1998 |
| 2001 | Baek et al. | Subtractive hybridization to identify genes induced by NSAIDs in colorectal cancer cells. | Non-steroidal Anti-inflammatory Drug-activated Gene-1 (NAG-1) | 2001 |
It was later confirmed that MIC-1, PTGFB, PLAB, PDF, and NAG-1 were all the same protein, which is now officially known as Growth Differentiation Factor 15 (GDF15).[5]
The Initial Cloning and Characterization: Unraveling a Novel Cytokine
The foundational discoveries of GDF15 relied on cutting-edge molecular biology techniques of the time to isolate and characterize this novel gene and its protein product.
Experimental Protocols
The protocol employed by Bootcov and colleagues in 1997 was instrumental in the initial identification of GDF15 as MIC-1.[3]
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Cell Culture and Macrophage Activation:
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RNA Extraction and cDNA Synthesis:
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Total RNA was extracted from both PMA-treated (activated) and untreated (resting) U937 cells.
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Poly(A)+ RNA was isolated and used as a template for first-strand cDNA synthesis using reverse transcriptase.
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Subtractive Hybridization:
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The cDNA from activated macrophages ("tester") was hybridized with an excess of biotinylated cDNA from resting macrophages ("driver").
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Common sequences between the tester and driver formed hybrids, which were then removed using streptavidin-coated beads.
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The remaining unhybridized "tester" cDNA, enriched for genes specifically expressed in activated macrophages, was amplified by PCR.
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Library Construction and Screening:
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The subtracted cDNA was cloned into a suitable vector to create a subtracted cDNA library.
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The library was screened to identify clones representing genes upregulated upon macrophage activation. One of these clones was identified as MIC-1.
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To validate the differential expression of MIC-1, Northern blot analysis was performed.[1][9][10]
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RNA Extraction and Gel Electrophoresis:
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Total RNA was extracted from various cell types and tissues.
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Approximately 20 µg of total RNA per lane was separated on a 1% agarose gel containing formaldehyde to denature the RNA.
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Transfer and Crosslinking:
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The separated RNA was transferred to a nylon membrane via capillary action.
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The RNA was fixed to the membrane by UV crosslinking.
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Probe Labeling and Hybridization:
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A cDNA probe specific for MIC-1 was labeled with a radioactive isotope (e.g., ³²P-dCTP).
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The membrane was prehybridized and then hybridized overnight with the labeled probe in a hybridization solution.
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Washing and Autoradiography:
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The membrane was washed under stringent conditions to remove non-specifically bound probe.
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The membrane was exposed to X-ray film to visualize the bands corresponding to the MIC-1 mRNA.
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Quantitative Data from Early Studies
The initial characterization of GDF15 involved quantifying its expression in response to various stimuli and in different tissues.
Table 1: Induction of MIC-1/GDF15 mRNA in Macrophages
This table summarizes the observed changes in MIC-1 mRNA levels in macrophages upon treatment with various cytokines, as determined by Northern blot analysis. The data is presented qualitatively as observed in the original publications.[3][11]
| Stimulus | Cell Type | Method | Observed Induction of MIC-1 mRNA |
| Phorbol 12-myristate 13-acetate (PMA) | U937 | Northern Blot | Strong Induction |
| Interleukin-1β (IL-1β) | Differentiated U937 | Northern Blot | Strong Induction |
| Tumor Necrosis Factor-α (TNF-α) | Differentiated U937 | Northern Blot | Strong Induction |
| Interleukin-2 (IL-2) | Differentiated U937 | Northern Blot | Moderate Induction |
| Lipopolysaccharide (LPS) | Differentiated U937 | Northern Blot | No Significant Induction |
| Interferon-γ (IFN-γ) | Differentiated U937 | Northern Blot | No Significant Induction |
Table 2: Tissue Distribution of PTGFB/GDF15 mRNA
Lawton and colleagues performed Northern blot analysis to determine the tissue-specific expression of PTGFB.[4]
| Tissue | Relative mRNA Expression Level |
| Placenta | Very High |
| Prostate | High |
| Skeletal Muscle | Moderate |
| Kidney | Low |
| Pancreas | Low |
| Colon | Low |
| Liver | Low |
| Heart | Very Low |
| Brain | Very Low |
| Lung | Very Low |
Early Insights into GDF15 Signaling
The structural homology of GDF15 to the TGF-β superfamily suggested that it might signal through similar pathways.[12] Early investigations explored the involvement of TGF-β receptors and their downstream effectors, the SMAD proteins.
The TGF-β Superfamily Signaling Paradigm
Members of the TGF-β superfamily typically bind to a complex of type I and type II serine/threonine kinase receptors. This binding leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates receptor-regulated SMADs (R-SMADs). These activated R-SMADs then form a complex with a common mediator SMAD (Co-SMAD), typically SMAD4, and translocate to the nucleus to regulate target gene expression.
Initial Evidence for GDF15 Signaling via TGF-β Receptors
Early studies provided evidence, though some later contested, that GDF15 could activate the canonical TGF-β signaling pathway.[13][14] This was primarily investigated through SMAD phosphorylation assays.
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Cell Culture and Stimulation:
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Cells known to be responsive to TGF-β (e.g., various cancer cell lines or fibroblasts) were cultured to sub-confluency.
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The cells were serum-starved for a period (e.g., 12-24 hours) to reduce basal signaling.
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Cells were then stimulated with recombinant GDF15 for a short duration (e.g., 30-60 minutes). TGF-β was used as a positive control.
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Protein Extraction and Western Blotting:
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Whole-cell lysates were prepared using a lysis buffer containing protease and phosphatase inhibitors.
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Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE.
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Proteins were transferred to a PVDF membrane.
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Immunodetection:
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The membrane was blocked and then incubated with a primary antibody specific for phosphorylated SMAD2 or SMAD3.
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The membrane was subsequently stripped and re-probed with an antibody for total SMAD2/3 to confirm equal loading.
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A horseradish peroxidase (HRP)-conjugated secondary antibody was used, and the signal was detected using an enhanced chemiluminescence (ECL) substrate.
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It is important to note that the direct interaction of GDF15 with TGF-β receptors has been a subject of debate, and the discovery of the specific GDF15 receptor, GFRAL (GDNF family receptor α-like), has since refined our understanding of its primary signaling mechanism, particularly in the context of its metabolic effects.
Conclusion
The discovery of Growth Differentiation Factor 15 was a landmark in cytokine biology, stemming from multiple independent investigations that converged on a single, pleiotropic molecule. The application of then-novel techniques like subtraction cloning and subtractive hybridization was pivotal in its identification. Early characterization through Northern blotting and protein analysis laid the groundwork for understanding its regulation and tissue-specific expression. The initial exploration of its signaling pathways, though now understood to be more complex, provided the first insights into its potential mechanisms of action. This foundational knowledge has paved the way for the extensive research that continues to uncover the multifaceted roles of GDF15 in health and disease, making it a prominent target for therapeutic development.
References
- 1. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | GDF15 and Growth Control [frontiersin.org]
- 3. MIC-1, a novel macrophage inhibitory cytokine, is a divergent member of the TGF-beta superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a novel member of the TGF-beta superfamily highly expressed in human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Progress in Signaling Pathway and Related Drugs of Target GDF15 - www.pharmasources.com [pharmasources.com]
- 6. U937 (cell line) - Wikipedia [en.wikipedia.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Induction of human monocyte cell line U937 differentiation and CSF-1 production by phorbol ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Northern Blot [protocols.io]
- 11. MIC-1 is a novel TGF-beta superfamily cytokine associated with macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
